Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC14662936
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F2N3O2 |
|---|---|
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10) |
| Standard InChI Key | QFHVJOFFGUEXGD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NN1C(F)F)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (C₆H₇F₂N₃O₂) has a molecular weight of 191.14 g/mol and a density of 1.57 g/cm³ (predicted) . Its IUPAC name reflects the substituents' positions: the difluoromethyl group at N1, the amino group at C3, and the methyl ester at C5. The canonical SMILES string (COC(=O)C1=CC(=NN1C(F)F)N) and InChI key (QFHVJOFFGUEXGD-UHFFFAOYSA-N) provide unambiguous structural representation (Table 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇F₂N₃O₂ |
| Molecular Weight | 191.14 g/mol |
| Boiling Point | 300.8±42.0°C (predicted) |
| Density | 1.57±0.1 g/cm³ (predicted) |
| Purity | ≥95% |
Structural Significance
The difluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane penetration in biological systems. The amino group at C3 participates in hydrogen bonding, critical for interactions with enzymatic targets, while the methyl ester at C5 offers a handle for further derivatization . This configuration distinguishes it from positional isomers like ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, where the ester group occupies C4.
Synthesis and Purification
Optimization Challenges
Key challenges include minimizing positional isomerism (e.g., 5- vs. 4-carboxylate) and byproducts. The patent reports a 95:5 ratio of desired vs. isomeric product using KI catalysis, suggesting similar conditions could apply. Temperature control during methylhydrazine addition (-30°C to -20°C) is critical to suppress side reactions .
Applications in Agrochemical and Pharmaceutical Research
Antifungal Activity
Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, a structural analog, demonstrates 89–92% inhibition against Rhizoctonia solani and Fusarium spp. at 500 ppm. While data specific to the methyl 5-carboxylate variant is limited, its similar electronic profile suggests comparable efficacy. The difluoromethyl group likely disrupts fungal cell membrane synthesis via interactions with cytochrome P450 enzymes.
Pharmaceutical Intermediate
The amino and ester groups enable facile conversion to amides, ureas, or heterocycles. For instance, coupling with boronic acids could yield biaryl derivatives for kinase inhibition studies . The compound’s fluorinated moiety also aligns with trends in PET tracer development, where F-18 labeling is advantageous .
Research Findings and Comparative Analysis
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